molecular formula C12H16ClN3 B1463527 4-Methyl-2-(2-pyrrolidinyl)-1h-benzimidazole hydrochloride CAS No. 1185397-76-5

4-Methyl-2-(2-pyrrolidinyl)-1h-benzimidazole hydrochloride

Cat. No. B1463527
CAS RN: 1185397-76-5
M. Wt: 237.73 g/mol
InChI Key: LDWIVAPXQXSYFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Methyl-2-(2-pyrrolidinyl)-1h-benzimidazole hydrochloride” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a two-ring system consisting of a benzene ring fused to an imidazole ring . Pyrrolidine, a secondary amine and a cyclic amine, is also part of the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Benzimidazoles and pyrrolidines both participate in a variety of chemical reactions .

Scientific Research Applications

Synthesis of Benzimidazole Derivatives

Mono- and disubstituted benzimidazoles have been synthesized through alkaline hydrolysis or reactions with ethyl chloroacetate of 1-phenyl substituted 4-(1H-benzimidazol-2-yl)-2-pyrrolidinones. The properties and various derivatives of these compounds have been thoroughly studied, leading to the development of benzimidazolium chlorides, 1-carboxymethylbenzimidazoles, and other condensation products (Mickevičienė et al., 2014).

Anticancer Activity of Benzimidazole Derivatives

Benzimidazole-based Zn(II) complexes have shown potential anticancer activity against human carcinoma cells. Specifically, complex 1 with benzimidazole derivatives exhibited high cytotoxic properties, particularly against SHSY5Y cells, demonstrating non-classical intercalation binding with DNA and inducing apoptosis (Zhao et al., 2015).

Photochromic Properties

Novel photochromic benzimidazol[1,2a]pyrrolidin-2-ones have been synthesized, displaying thermally stable, highly colored photochromes. These compounds have intriguing photochromic properties, making them potentially useful in various applications (Kose & Orhan, 2006).

Fluorescent Probes for DNA Detection

Benzimidazo[1,2-a]quinolines substituted with piperidine, pyrrolidine, and piperazine nuclei have been synthesized and characterized as potential fluorescent probes for DNA detection. These compounds exhibit enhanced fluorescence emission intensity when bound to ct-DNA, indicating their potential in biotechnology and medical diagnostics (Perin et al., 2011).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzimidazoles act by binding to the beta-tubulin of parasites, inhibiting microtubule formation and glucose uptake .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

The potential applications and future directions for this compound would depend on its properties and effectiveness in its intended use. Benzimidazoles have found use in a variety of fields, including medicine, agriculture, and materials science .

properties

IUPAC Name

4-methyl-2-pyrrolidin-2-yl-1H-benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.ClH/c1-8-4-2-5-9-11(8)15-12(14-9)10-6-3-7-13-10;/h2,4-5,10,13H,3,6-7H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWIVAPXQXSYFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)C3CCCN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(2-pyrrolidinyl)-1h-benzimidazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-(2-pyrrolidinyl)-1h-benzimidazole hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-(2-pyrrolidinyl)-1h-benzimidazole hydrochloride
Reactant of Route 3
Reactant of Route 3
4-Methyl-2-(2-pyrrolidinyl)-1h-benzimidazole hydrochloride
Reactant of Route 4
Reactant of Route 4
4-Methyl-2-(2-pyrrolidinyl)-1h-benzimidazole hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Methyl-2-(2-pyrrolidinyl)-1h-benzimidazole hydrochloride
Reactant of Route 6
4-Methyl-2-(2-pyrrolidinyl)-1h-benzimidazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.